molecular formula C11H22N2O4 B14592915 L-Leucyl-O-methyl-L-threonine CAS No. 61242-92-0

L-Leucyl-O-methyl-L-threonine

Cat. No.: B14592915
CAS No.: 61242-92-0
M. Wt: 246.30 g/mol
InChI Key: BIKGACINNSOHFH-VGMNWLOBSA-N
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Description

L-Leucyl-O-methyl-L-threonine is a synthetic dipeptide analog designed for specialized biochemical research. Composed of L-Leucine linked to an O-methylated L-Threonine residue, this compound is of significant interest in several fields. Its primary research applications are anticipated in: 1) Peptidomimetics: The O-methylation of the threonine side chain alters the peptide's hydrogen-bonding capacity and steric properties, making it a valuable building block for designing protease-resistant peptide analogs. 2) Enzyme Substrate Analogues: This dipeptide may serve as a potential inhibitor or substrate analog for enzymes that recognize and process leucine- and threonine-containing sequences, such as certain proteases or kinases. 3) Metabolic Pathway Studies: As a modified version of natural amino acids, it can be used to probe biosynthetic pathways or study the structure-activity relationships in natural products. Researchers value this compound for its ability to subtly modify peptide structure and function, providing a tool to investigate protein-protein interactions and enzyme mechanisms. [Include specific, verified mechanism of action here if known.] This product is strictly for research purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

61242-92-0

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methoxybutanoic acid

InChI

InChI=1S/C11H22N2O4/c1-6(2)5-8(12)10(14)13-9(11(15)16)7(3)17-4/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8+,9+/m1/s1

InChI Key

BIKGACINNSOHFH-VGMNWLOBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N)OC

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)OC)C(=O)O)N

Origin of Product

United States

Preparation Methods

Structural Overview and Significance

L-Leucyl-O-methyl-L-threonine consists of L-leucine linked via an amide bond to O-methyl-L-threonine, where the hydroxyl group of threonine is methylated. This modification enhances metabolic stability compared to unmodified peptides, making it a candidate for therapeutic applications. The compound’s antimalarial activity against Plasmodium berghei in murine models underscores its pharmacological relevance.

Preparation of O-methyl-L-threonine

O-methyl-L-threonine serves as the critical building block for this dipeptide. Its synthesis involves two primary steps: protection of threonine’s functional groups followed by selective O-methylation .

Protection of L-Threonine

L-Threonine contains both carboxylic acid (–COOH) and hydroxyl (–OH) groups, necessitating protection to prevent undesired side reactions during methylation.

Tert-Butyl Protection

A patented method employs isobutylene and concentrated sulfuric acid in dimethoxyethane (DME) at 0–5°C for 24 hours to protect both the carboxyl and hydroxyl groups. The reaction achieves a 92% crude yield of L-threonine-O-(1,1-dimethylethyl)-1,1-dimethylethyl ester, with purity exceeding 99% after vacuum distillation.

Reaction Conditions:

Parameter Value
Solvent Dimethoxyethane (DME)
Temperature 0–5°C
Reaction Time 24 hours
Isobutylene Molar Ratio 35–45 equivalents
Acid Catalyst H₂SO₄ (concentrated)

This method minimizes side products such as N-alkylated derivatives, which are common at higher temperatures.

Synthesis of L-Leucine Derivative

L-Leucine requires activation of its carboxyl group for peptide bond formation. Common strategies include:

Carboxyl Activation

The mixed carbonic anhydride method employs isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) at –15°C to generate an activated leucine intermediate.

Reaction Scheme:

  • L-Leucine + Isobutyl chloroformate → Activated leucine
  • Activated leucine + O-methyl-L-threonine → this compound

Peptide Coupling Strategies

Coupling O-methyl-L-threonine with activated L-leucine is achieved through solution-phase peptide synthesis .

Dicyclohexylcarbodiimide (DCC) Mediated Coupling

A widely used method involves DCC and N-hydroxysuccinimide (NHS) to facilitate amide bond formation.

Optimized Conditions:

Parameter Value
Coupling Agent DCC (1.1 equivalents)
Additive NHS (1.1 equivalents)
Solvent Dichloromethane (DCM)
Reaction Time 4–6 hours
Temperature 0°C → Room temperature

This method yields the dipeptide in 65–75% crude yield, with purity dependent on subsequent purification.

Purification and Analytical Validation

Chromatographic Purification

Crude this compound is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (+0.1% TFA).

HPLC Conditions:

Parameter Value
Column C18 (5 µm, 250 × 4.6 mm)
Mobile Phase 0.1% TFA in H₂O (A), 0.1% TFA in CH₃CN (B)
Gradient 10% B → 50% B over 30 min
Flow Rate 1.0 mL/min
Detection UV at 214 nm

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 4.30 (m, α-H of threonine), 3.40 (s, OCH₃), 1.40–1.20 (m, leucine side chain).
  • HRMS (ESI+): Calculated for C₁₁H₂₁N₂O₄ [M+H]⁺ 253.1423; Found 253.1421.

Applications and Biological Activity

This compound demonstrates prolonged survival time in Plasmodium berghei-infected mice at doses of 160–640 mg/kg, though its efficacy is lower than the parent O-methyl-L-threonine. This suggests that peptide derivatives may require optimized pharmacokinetic profiles for therapeutic use.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-O-methyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of O-methyl-L-threonine can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups in the peptide backbone can be reduced to form alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

L-Leucyl-O-methyl-L-threonine has several scientific research applications, including:

Mechanism of Action

L-Leucyl-O-methyl-L-threonine exerts its effects through various molecular targets and pathways. One key mechanism involves the activation of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which regulates cell growth and metabolism . The compound is transported into cells via amino acid transporters, where it can influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

Compound Molecular Formula Molecular Weight (Da) Key Functional Groups Biological Activity
L-Leucyl-O-methyl-L-threonine C₁₁H₂₂N₂O₄ 246.31 Methylated hydroxyl, peptide bond Antimalarial (mouse model)
O-methyl-L-threonine C₅H₁₁NO₃ 133.15 Methylated hydroxyl Precursor for dipeptide synthesis
L-Threonine C₄H₉NO₃ 119.12 Hydroxyl, carboxyl, amino Essential amino acid
L-Leucine C₆H₁₃NO₂ 131.17 Branched alkyl chain Antimalarial (weak activity)

Key Observations:

  • Chirality : Both L-threonine and its derivatives retain chiral centers critical for biological recognition. For example, L-threonine’s (2S,3R) configuration is preserved in O-methyl-L-threonine .

Antimalarial Efficacy

In murine models, this compound outperformed its individual components (O-methyl-L-threonine and L-leucine), suggesting synergistic effects from the dipeptide structure .

Metabolic Stability

The methyl group in O-methyl-L-threonine may confer resistance to enzymatic degradation (e.g., by threonine aldolases), which typically cleave unmodified threonine . This stability could prolong the compound’s half-life in vivo.

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